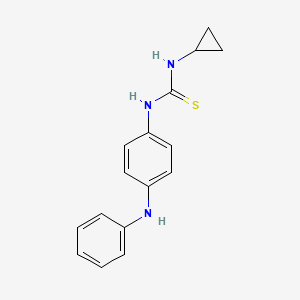
N-(4-anilinophenyl)-N'-cyclopropylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-N'-cyclopropylthiourea, also known as APTU, is a chemical compound that has been used in scientific research for its unique properties. APTU is a thiourea derivative that has been synthesized and studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-anilinophenyl)-N'-cyclopropylthiourea is not fully understood. However, it has been shown to inhibit the activity of the enzyme thioredoxin reductase (TrxR). TrxR is involved in the regulation of cellular redox balance and has been shown to be overexpressed in cancer cells. Inhibition of TrxR by this compound leads to an increase in reactive oxygen species (ROS) and a decrease in cellular antioxidant capacity, ultimately leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells and diabetes, this compound has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-anilinophenyl)-N'-cyclopropylthiourea is its relatively simple synthesis method. It can be synthesized in a laboratory setting using readily available reagents. This compound has also been shown to have low toxicity, making it suitable for use in animal studies.
One of the main limitations of this compound is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its potential applications. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of studies.
Orientations Futures
There are a number of potential future directions for research on N-(4-anilinophenyl)-N'-cyclopropylthiourea. One area of research could be the development of more soluble derivatives of this compound that could be used in vivo. Another area of research could be the development of more potent inhibitors of TrxR. In addition, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a thiourea derivative that has been synthesized and studied for its potential applications in various fields. It has been shown to have anti-cancer, anti-diabetic, anti-inflammatory, and antioxidant properties. This compound has a relatively simple synthesis method and low toxicity, making it suitable for use in animal studies. However, its poor solubility in aqueous solutions and limited understanding of its mechanism of action are limitations. There are a number of potential future directions for research on this compound, including the development of more soluble derivatives and more potent inhibitors of TrxR.
Méthodes De Synthèse
N-(4-anilinophenyl)-N'-cyclopropylthiourea can be synthesized by reacting aniline with cyclopropyl isothiocyanate. The reaction takes place in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The resulting product is then purified using column chromatography. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-N'-cyclopropylthiourea has been used in scientific research for its potential applications in various fields. One of the main areas of research has been in the field of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
In addition to cancer research, this compound has also been studied for its potential use in the treatment of diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-anilinophenyl)-3-cyclopropylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c20-16(19-15-10-11-15)18-14-8-6-13(7-9-14)17-12-4-2-1-3-5-12/h1-9,15,17H,10-11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTHEJDKCHIQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

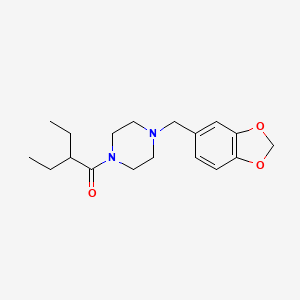
![N-[4-(acetylamino)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5876939.png)
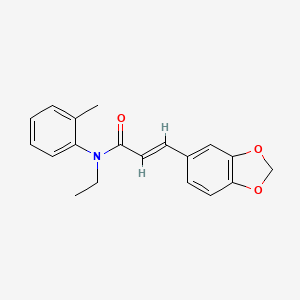
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)
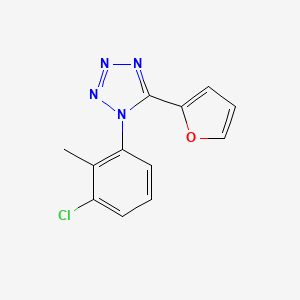
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)
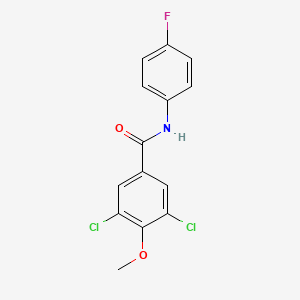
![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)
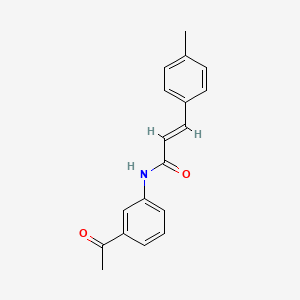
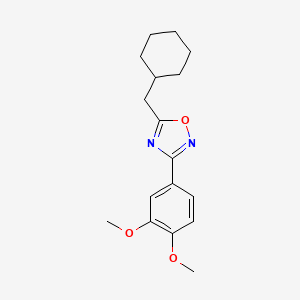
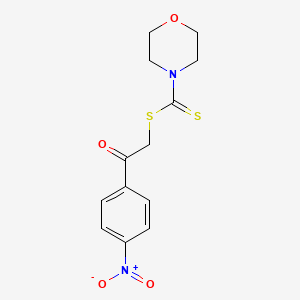
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)